2-Amino-4-methoxybenzaldehyde

Overview

Description

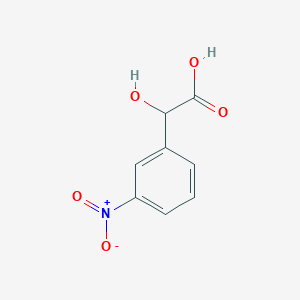

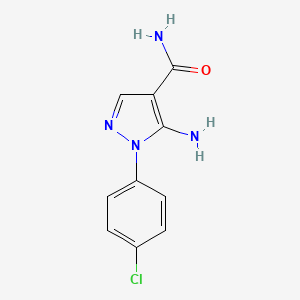

2-Amino-4-methoxybenzaldehyde is an organic compound with the molecular formula C8H9NO2. It is a derivative of benzaldehyde, featuring an amino group at the second position and a methoxy group at the fourth position on the benzene ring. This compound is known for its applications in various fields, including organic synthesis and medicinal chemistry .

Mechanism of Action

Target of Action

The primary target of 2-Amino-4-methoxybenzaldehyde is the lysosomal cysteine protease, cathepsin B . Cathepsin B plays multiple roles in physiological and pathological processes, including intracellular protein turnover, antigen processing, proenzyme activation, hormone maturation, and epidermal homeostasis . It has also been implicated in various malignancies .

Mode of Action

It is known that aldehydes can react with hydroxylamine to form oximes or hydrazine to form hydrazones . This suggests that this compound might interact with its targets through similar reactions.

Biochemical Pathways

This could include pathways related to protein turnover, antigen processing, and hormone maturation .

Pharmacokinetics

Information on the pharmacokinetics of this compound is limited. Its molecular weight is 15116 , which could influence its absorption, distribution, metabolism, and excretion (ADME) properties

Result of Action

Given its potential role as a cathepsin b inhibitor , it could potentially inhibit the activity of this enzyme, thereby affecting the processes it is involved in, such as protein turnover and antigen processing.

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, a study on a similar compound, 2-amino-4-acetaminoanisole, found that its degradation from wastewater was influenced by factors such as the dosage of nano-Fe3O4, H2O2 dosage, initial pH, and reaction time . Similar factors could potentially influence the action of this compound.

Biochemical Analysis

Biochemical Properties

2-Amino-4-methoxybenzaldehyde plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. It has been observed to interact with enzymes involved in oxidative stress response, such as superoxide dismutases and glutathione reductase . These interactions often result in the modulation of the enzyme’s activity, leading to changes in cellular redox homeostasis. Additionally, this compound can form Schiff bases with amino groups of proteins, potentially altering their function and stability.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been shown to disrupt cellular antioxidation systems, leading to oxidative stress in fungal cells . This disruption can affect cell signaling pathways, gene expression, and cellular metabolism. In particular, the compound’s ability to interfere with the antioxidant defense mechanisms makes it a potent antifungal agent. In mammalian cells, similar oxidative stress induction can lead to apoptosis or other forms of cell death, depending on the concentration and exposure duration.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One primary mechanism involves the formation of Schiff bases with amino groups on proteins, leading to changes in protein structure and function . Additionally, the compound can act as a redox-active molecule, participating in redox cycling and generating reactive oxygen species (ROS). This activity can result in oxidative damage to cellular components, including lipids, proteins, and DNA. The compound’s ability to modulate enzyme activity, particularly those involved in oxidative stress response, further contributes to its biochemical effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that prolonged exposure to this compound can lead to sustained oxidative stress and cumulative cellular damage . The compound’s stability under various conditions, such as temperature and pH, also affects its efficacy and potency in experimental settings.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and primarily induce oxidative stress responses . At higher doses, it can cause significant cellular damage and toxicity, leading to adverse effects such as tissue necrosis and organ dysfunction. The threshold for these effects depends on the specific animal model and the route of administration.

Metabolic Pathways

This compound is involved in several metabolic pathways, particularly those related to oxidative stress and redox homeostasis. The compound interacts with enzymes such as superoxide dismutases and glutathione reductase, influencing the levels of reactive oxygen species and antioxidant molecules . These interactions can alter metabolic flux and the levels of various metabolites, impacting overall cellular metabolism.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes . The compound’s distribution is influenced by its chemical properties, such as solubility and affinity for specific cellular components. These factors determine its localization and accumulation within different cellular compartments.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, its interaction with mitochondrial proteins can lead to its accumulation in the mitochondria, where it can exert its effects on mitochondrial function and oxidative stress responses.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Amino-4-methoxybenzaldehyde can be synthesized through several methods. One common approach involves the reduction of 4-methyl-3-nitrobenzaldehyde. The nitro group is first reduced to obtain 4-methoxy-2-nitrobenzaldehyde, which is then further reduced to yield this compound .

Industrial Production Methods

In industrial settings, the synthesis of this compound often involves multi-step processes that ensure high yield and purity. These methods typically include the use of catalytic hydrogenation and other reduction techniques to achieve the desired product .

Chemical Reactions Analysis

Types of Reactions

2-Amino-4-methoxybenzaldehyde undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert it into amines or other reduced forms.

Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

Substitution: Reagents like bromine (Br2) and sulfuric acid (H2SO4) are used for electrophilic aromatic substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce amines .

Scientific Research Applications

2-Amino-4-methoxybenzaldehyde has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

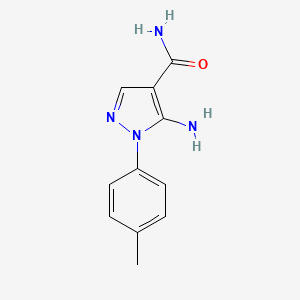

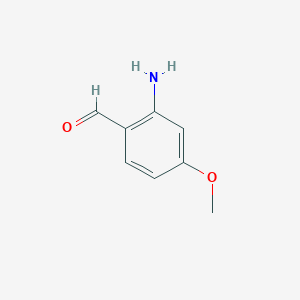

2-Aminobenzaldehyde: Lacks the methoxy group, which can affect its reactivity and applications.

4-Methoxybenzaldehyde: Lacks the amino group, influencing its chemical behavior and uses.

2-Amino-5-methoxybenzaldehyde: Similar structure but with the methoxy group at a different position, leading to variations in properties and applications.

Uniqueness

2-Amino-4-methoxybenzaldehyde is unique due to the presence of both amino and methoxy groups on the benzene ring. This combination of functional groups enhances its versatility in chemical reactions and broadens its range of applications in various fields .

Properties

IUPAC Name |

2-amino-4-methoxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO2/c1-11-7-3-2-6(5-10)8(9)4-7/h2-5H,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFBXUCNGQIZZLN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)C=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90314481 | |

| Record name | 2-amino-4-methoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90314481 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59236-36-1 | |

| Record name | 59236-36-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=284153 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-amino-4-methoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90314481 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1,1'-[Propane-1,3-diylbis(oxy)]bis(4-bromobenzene)](/img/structure/B1267338.png)